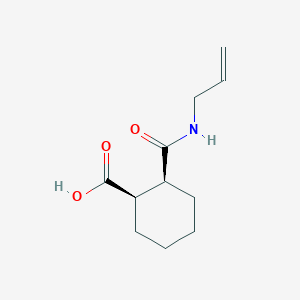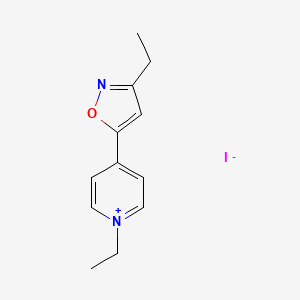
1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide is a quaternary ammonium salt that features a pyridinium core substituted with an ethyl group and an isoxazole ring
Méthodes De Préparation
The synthesis of 1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide typically involves the quaternization of 4-(3-ethyl-5-isoxazolyl)pyridine with ethyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide under reflux conditions. The reaction proceeds as follows:
Starting Materials: 4-(3-ethyl-5-isoxazolyl)pyridine and ethyl iodide.
Reaction Conditions: Reflux in acetonitrile or dimethylformamide.
Procedure: The starting materials are mixed in the solvent and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Analyse Des Réactions Chimiques
1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as halides, cyanides, or thiolates, under appropriate conditions.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative using reducing agents like sodium borohydride.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Sodium cyanide in dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Major products formed from these reactions include substituted pyridinium salts, pyridinium N-oxides, and dihydropyridine derivatives.
Applications De Recherche Scientifique
1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of bioactive molecules, including antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of ionic liquids and as a component in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe for studying the interactions of pyridinium salts with biological membranes and proteins.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide involves its interaction with biological targets such as enzymes and receptors. The pyridinium moiety can interact with negatively charged sites on proteins, while the isoxazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide include:
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: This compound has a methoxycarbonyl group instead of the isoxazole ring, which affects its reactivity and applications.
1-Ethyl-4-(3,4-(methylenedioxy)-styryl)-pyridinium iodide:
The uniqueness of this compound lies in its combination of the pyridinium and isoxazole moieties, which confer distinct chemical reactivity and biological activity compared to other pyridinium salts.
Propriétés
Numéro CAS |
18704-52-4 |
|---|---|
Formule moléculaire |
C12H15IN2O |
Poids moléculaire |
330.16 g/mol |
Nom IUPAC |
3-ethyl-5-(1-ethylpyridin-1-ium-4-yl)-1,2-oxazole;iodide |
InChI |
InChI=1S/C12H15N2O.HI/c1-3-11-9-12(15-13-11)10-5-7-14(4-2)8-6-10;/h5-9H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
AZKZKZZWBMNDRX-UHFFFAOYSA-M |
SMILES canonique |
CCC1=NOC(=C1)C2=CC=[N+](C=C2)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



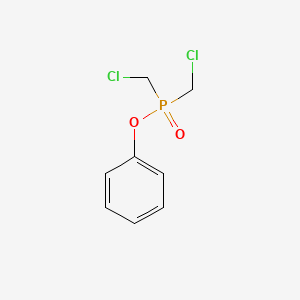
![1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]](/img/structure/B14717700.png)
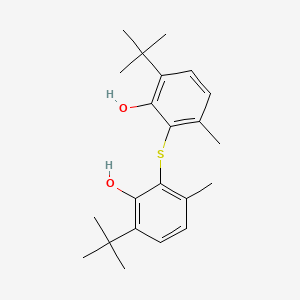

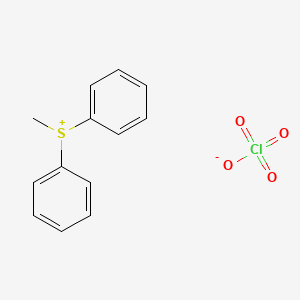
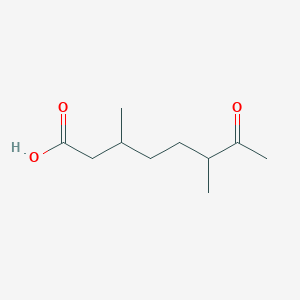

![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)

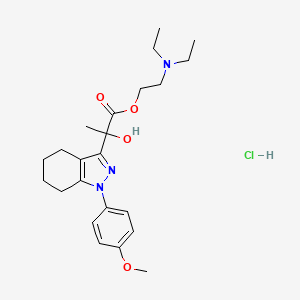
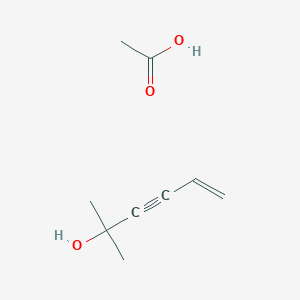
![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)
